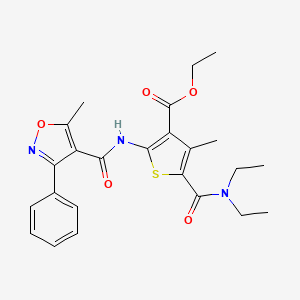
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, oxazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiophene derivatives, oxazole derivatives, and carbamoyl-containing molecules. Examples include:
- Ethyl 5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
- 2-(5-Methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate
Uniqueness
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiophene ring, oxazole moiety, and diethylcarbamoyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including A549 (lung cancer), Caco-2 (colorectal cancer), and SH-SY5Y (neuroblastoma). The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that the compound may inhibit tumor growth by promoting programmed cell death in malignant cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Strains : this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were determined to be lower than those of several standard antibiotics .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, although further studies are needed to elucidate these mechanisms fully .
Research Findings and Case Studies
A comprehensive evaluation of various studies reveals consistent findings regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | A549 | 12.5 | Cytotoxic |
| Study B | Caco-2 | 15.0 | Cytotoxic |
| Study C | SH-SY5Y | 10.0 | Cytotoxic |
| Study D | S. aureus | 8.0 | Antimicrobial |
| Study E | B. subtilis | 6.0 | Antimicrobial |
Properties
Molecular Formula |
C24H27N3O5S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H27N3O5S/c1-6-27(7-2)23(29)20-14(4)17(24(30)31-8-3)22(33-20)25-21(28)18-15(5)32-26-19(18)16-12-10-9-11-13-16/h9-13H,6-8H2,1-5H3,(H,25,28) |
InChI Key |
CTQYOSVMYMBINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















